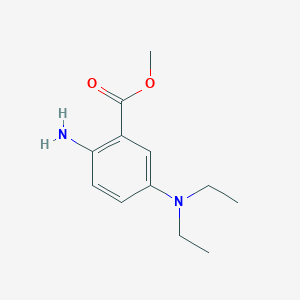

Methyl 2-amino-5-(diethylamino)benzoate

Description

Methyl 2-amino-5-(diethylamino)benzoate is a benzoic acid derivative featuring an amino group at position 2 and a diethylamino substituent at position 3. This compound serves as a critical intermediate in pharmaceutical and organic synthesis, leveraging the electron-donating properties of the diethylamino group to modulate reactivity and biological activity.

Properties

Molecular Formula |

C12H18N2O2 |

|---|---|

Molecular Weight |

222.28 g/mol |

IUPAC Name |

methyl 2-amino-5-(diethylamino)benzoate |

InChI |

InChI=1S/C12H18N2O2/c1-4-14(5-2)9-6-7-11(13)10(8-9)12(15)16-3/h6-8H,4-5,13H2,1-3H3 |

InChI Key |

BUAKFCVLBWLFPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Methyl 2-amino-5-(diethylamino)benzoate

General Synthetic Strategy

The synthesis of this compound typically involves:

- Functionalization of the benzoate ring to introduce the amino group at position 2.

- Introduction of the diethylamino group at position 5, often via nucleophilic substitution or amidation.

- Use of methyl ester as the protecting group for the carboxylic acid functionality.

Two main synthetic routes are documented:

Amidation Route via Methyl Anthranilate Intermediates

This method involves the preparation of methyl 2-(2-chloroacetamido)benzoate as a key intermediate, followed by substitution with diethylamine to yield methyl 2-[2-(diethylamino)acetamido]benzoate, which corresponds structurally to this compound derivatives.

Stepwise Procedure:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Amidation | Methyl anthranilate + chloroacetyl chloride + triethylamine in dichloromethane at 0 °C to 25 °C | Formation of methyl 2-(2-chloroacetamido)benzoate | 70% yield; buff solid; m.p. 98 °C |

| 2. Nucleophilic substitution | Methyl 2-(2-chloroacetamido)benzoate + NaI in acetone reflux + diethylamine reflux | Replacement of chloride by diethylamino group | 88% yield; yellow oil |

This route is documented to provide high yields and purity for the diethylamino derivative, with the nucleophilic substitution step being efficient and straightforward. Other secondary amines have been tested but with variable success (e.g., pyrrolidine gave low yields).

Stepwise Functionalization from p-Aminosalicylic Acid

An alternative approach utilizes p-aminosalicylic acid as the starting material, which undergoes methyl esterification, methylation, chlorination, and finally reaction with N,N-diethyl ethylenediamine to introduce the diethylamino group.

Key Steps:

| Step | Reagents and Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1. Methyl esterification and methylation | p-Aminosalicylic acid + potassium hydroxide + dimethyl sulfate in acetone | Formation of methyl 4-amino-2-methoxybenzoate | Moderate yield, amino group protection required |

| 2. Chlorination | 4-amino-2-methoxybenzoic acid + iodobenzene dichloride in tetrahydrofuran, ice cooling | Introduction of chlorine at position 5 | 72% yield; crystalline product |

| 3. Reaction with N,N-diethyl ethylenediamine | Chlorinated intermediate + N,N-diethyl ethylenediamine | Substitution of chlorine with diethylamino group | Efficient substitution |

This method is more complex due to the need for protection/deprotection of amino groups during chlorination and methylation steps. However, it is suitable for industrial scale synthesis due to the availability of starting materials and the possibility of performing some steps in a one-pot manner.

Comparative Analysis of Preparation Methods

| Feature | Amidation Route (Methyl Anthranilate) | Stepwise Functionalization (p-Aminosalicylic Acid) |

|---|---|---|

| Starting Material | Methyl anthranilate | p-Aminosalicylic acid |

| Number of Steps | 2 main steps (amidation, substitution) | 3-4 steps (esterification, methylation, chlorination, substitution) |

| Protection Required | No significant protection | Amino group protection/deprotection needed |

| Reaction Conditions | Mild (0–25 °C, reflux) | Requires cooling and controlled chlorination |

| Yield | High (up to 88% in substitution step) | Moderate to good (up to 72% chlorination step) |

| Industrial Suitability | Good for small-scale, lab synthesis | More suitable for industrial scale with optimization |

| Purity and By-products | High purity, minimal by-products | Requires purification after each step |

Research Findings and Characterization

Spectroscopic Analysis: The amidation route products were characterized by ^1H-NMR, ^13C-NMR, IR, and mass spectrometry confirming the substitution of the chloro group by diethylamino group and the presence of ester and amide functionalities.

Yields and Physical Properties: The methyl 2-[2-(diethylamino)acetamido]benzoate was isolated as a yellow oil with 88% yield, indicating the efficiency of the nucleophilic substitution step.

Purification: Organic layer extraction, drying over anhydrous sodium sulfate, and evaporation under reduced pressure are standard purification techniques used in both methods.

Summary Table of Preparation Methods

| Preparation Step | Reagents | Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Methylation of p-aminosalicylic acid | KOH, dimethyl sulfate | Room temp, acetone | Methyl 4-amino-2-methoxybenzoate | Moderate | Requires amino protection |

| Chlorination | Iodobenzene dichloride | Ice cooling, THF | 4-amino-5-chloro-2-methoxybenzoic acid | 72 | Crystalline product |

| Substitution with diethylamine | N,N-diethyl ethylenediamine | Reflux | This compound | Good | Efficient substitution |

| Amidation of methyl anthranilate | Chloroacetyl chloride, triethylamine | 0–25 °C, DCM | Methyl 2-(2-chloroacetamido)benzoate | 70 | Buff solid |

| Nucleophilic substitution | NaI, diethylamine | Reflux, acetone | Methyl 2-[2-(diethylamino)acetamido]benzoate | 88 | Yellow oil |

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-5-(diethylamino)benzoate can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or nitric acid can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used to introduce halogen atoms into the molecule.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Alcohol derivatives.

Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry: Methyl 2-amino-5-(diethylamino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of new materials and compounds with specific properties.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and binding affinities.

Medicine: this compound has potential applications in medicinal chemistry. It is explored for its pharmacological properties and potential therapeutic uses, particularly in the development of new drugs.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the development of products with specific characteristics.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-(diethylamino)benzoate involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with biological macromolecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active amino acid derivative, which can then interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The diethylamino group at position 5 distinguishes this compound from analogs with substituents such as chloro, methoxy, trifluoromethyl, or benzyloxypropyl. Key comparisons include:

Electronic Effects

- Methyl 2-amino-5-(trifluoromethyl)benzoate (CF₃): The electron-withdrawing trifluoromethyl group reduces electron density at position 5, enhancing stability against electrophilic attacks. This contrasts with the electron-donating diethylamino group, which increases aromatic ring electron density .

- Methyl 2-amino-5-chlorobenzoate (Cl): The chloro substituent introduces electronegativity, favoring nucleophilic substitution reactions. Intramolecular N–H···O hydrogen bonding stabilizes its crystalline structure, a feature absent in the diethylamino derivative due to steric hindrance .

Steric and Lipophilic Effects

- Methyl 2-amino-5-[3-(benzyloxy)propyl]benzoate: The bulky benzyloxypropyl chain significantly increases molecular weight (299.36 g/mol) and lipophilicity, impacting pharmacokinetics compared to the diethylamino analog (~235 g/mol) .

Data Tables

Table 1: Comparative Analysis of Structural Analogs

Q & A

Basic: What synthetic routes are commonly used to prepare Methyl 2-amino-5-(diethylamino)benzoate, and how are reaction conditions optimized for yield and purity?

Answer:

The synthesis typically involves multi-step reactions , starting with functionalization of the benzoate core. A key method includes:

- Esterification of the precursor acid (e.g., 2-amino-5-(diethylamino)benzoic acid) with methanol under acid catalysis (e.g., H₂SO₄ or HCl), achieving yields >80% when refluxed at 60–80°C for 6–12 hours .

- Microwave-assisted synthesis in dry THF with controlled irradiation parameters (e.g., 100–150 W, 30–60 minutes) to accelerate reaction kinetics and reduce side products .

Purification often involves liquid-liquid extraction (e.g., diethyl ether/water), followed by drying over anhydrous Na₂SO₄ and vacuum distillation. Column chromatography (silica gel, eluent: ethyl acetate/hexane) may refine purity to >95% .

Advanced: How can conflicting crystallographic data on structural disorder in this compound derivatives be resolved?

Answer:

Structural ambiguities, such as disordered ethyl groups in diethylamino substituents, are addressed via:

- High-resolution X-ray crystallography at low temperatures (e.g., 100 K) to reduce thermal motion artifacts, combined with Hirshfeld surface analysis to map electron density deviations .

- DFT computational modeling to simulate plausible conformers and compare calculated vs. experimental bond lengths/angles (e.g., using Gaussian 16 with B3LYP/6-311G++(d,p) basis sets) .

- Dynamic NMR studies to probe rotational barriers of ethyl groups, correlating with crystallographic disorder patterns .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?

Answer:

- ¹H/¹³C NMR :

- FT-IR : Strong C=O stretch at ~1720 cm⁻¹ and N–H bend (amine) at ~1600 cm⁻¹ .

- HRMS : Molecular ion peak [M+H]⁺ matches theoretical m/z (e.g., 237.147 for C₁₂H₁₈N₂O₂) .

Advanced: How do the diethylamino and ester groups in this compound influence its reactivity in nucleophilic aromatic substitution (NAS)?

Answer:

- Steric effects : The diethylamino group at position 5 acts as a bulky electron-donating group, directing NAS to position 2 or 4 via ortho/para activation. However, steric hindrance reduces reactivity at position 2 when the ester group is present .

- Electronic effects : The ester’s electron-withdrawing nature deactivates the ring but stabilizes intermediates in NAS. Reactivity is enhanced in polar aprotic solvents (e.g., DMF) with catalysts like K₂CO₃ .

- Competing pathways : Under acidic conditions, the amine may protonate, shifting reaction selectivity. Controlled pH (e.g., pH 7–8) optimizes NAS yields .

Advanced: What methodologies are used to analyze conflicting bioassay results for this compound in anticancer studies?

Answer:

- Dose-response profiling : IC₅₀ values are validated across multiple cell lines (e.g., MCF-7, HeLa) using MTT assays, with replicates (n ≥ 3) to assess statistical significance .

- Target validation : Conflicting results are resolved via kinase inhibition assays (e.g., EGFR, VEGFR2) and molecular docking (AutoDock Vina) to identify binding modes. Discrepancies may arise from off-target effects or cell-specific uptake .

- Metabolic stability : LC-MS/MS quantifies compound degradation in cell media, ensuring observed activity is not artifactually reduced .

Basic: How is the purity of this compound assessed, and what thresholds are acceptable for research use?

Answer:

- HPLC/UV : A C18 column (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) mobile phase at 1 mL/min; purity ≥98% is standard, with retention times compared to reference standards .

- TLC : Rf ≈ 0.5 (silica gel, ethyl acetate/hexane 1:1), visualized under UV 254 nm .

- Elemental analysis : C, H, N content within ±0.3% of theoretical values .

Advanced: What computational tools are employed to predict the pharmacokinetic properties of this compound derivatives?

Answer:

- ADMET prediction : SwissADME or ADMETLab 2.0 estimate logP (∼2.5), aqueous solubility (−3.5 to −4.0 log mol/L), and CYP450 inhibition .

- Molecular dynamics (MD) : GROMACS simulates membrane permeability (e.g., POPC bilayers) to assess blood-brain barrier penetration .

- QSAR models : CoMFA/CoMSIA correlate substituent effects (e.g., halogenation) with bioactivity, guiding lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.